N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 11-ethyl-6-methyl-8-nitropyrido[3,2-c]benzodiazepin-5-one . The name derives from its polycyclic framework, which consists of three fused rings: a pyridine ring, a benzene ring, and a diazepine ring. Key substituents are assigned numerical positions based on IUPAC priority rules:
- N11-ethyl : An ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 11.
- N6-methyl : A methyl group (-CH₃) attached to the nitrogen atom at position 6.
- 8-nitro : A nitro group (-NO₂) at position 8 on the benzene ring.
The diazepine ring (a seven-membered ring containing two nitrogen atoms) is partially unsaturated, as indicated by the "6,11-dihydro" prefix, which specifies that hydrogenation occurs at positions 6 and 11. The "5-one" suffix denotes a ketone group at position 5.
Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃ |
| Molecular Weight | 298.30 g/mol |
| CAS Registry Number | 133626-75-2 |
| SMILES Notation | CCN1C2=C(C=C(C=C2)N+[O-])N(C(=O)C3=C1N=CC=C3)C |
| InChI Key | BBJBXDHNIWTOOR-UHFFFAOYSA-N |
The compound’s planar structure and electron-withdrawing nitro group influence its electronic properties, potentially enhancing DNA-binding affinity—a feature observed in related pyrrolobenzodiazepines.
Historical Context of Pyridobenzodiazepine Derivatives in Medicinal Chemistry
Pyridobenzodiazepines represent a specialized subclass of benzodiazepines, which were first discovered in the 1950s with the synthesis of chlordiazepoxide (Librium) by Hoffmann-La Roche. Unlike classical benzodiazepines that target gamma-aminobutyric acid (GABA) receptors in the central nervous system, pyridobenzodiazepines often exhibit divergent biological activities due to their extended conjugation and substitution patterns.
The integration of a pyridine ring into the benzodiazepine scaffold, as seen in this compound, emerged from efforts to enhance metabolic stability and target specificity. Early work on pyrido-annelated diazepines in the 2010s demonstrated their potential as kinase inhibitors and cytotoxic agents. For instance, pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives were shown to inhibit cyclin-dependent kinase 8 (CDK8), a protein implicated in cancer cell proliferation.
The introduction of nitro groups, as in this compound, aligns with strategies to improve DNA intercalation—a mechanism exploited by pyrrolobenzodiazepine dimers in antibody-drug conjugates. Synthetic advancements, such as acid-catalyzed cyclization of quaternary pyridinium salts, enabled the efficient construction of pyridobenzodiazepine cores. These developments underscore the compound’s role in the evolution of hybrid heterocycles designed for targeted therapies.
Properties
CAS No. |
133626-75-2 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
11-ethyl-6-methyl-8-nitropyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14N4O3/c1-3-18-12-7-6-10(19(21)22)9-13(12)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3 |
InChI Key |
BBJBXDHNIWTOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5,11-Dihydro-6H-pyrido(2,3-b)(1,5)benzodiazepin-5-one serves as the core scaffold.
- Alkylation reagents such as ethyl halides and methylating agents are used to introduce the N11-ethyl and N6-methyl groups.
- Nitration reagents (e.g., nitric acid or nitrating mixtures) are employed for selective nitration at the 8-position.
Alkylation and Functional Group Introduction
- The N11-ethyl group is introduced by alkylation of the nitrogen at position 11 using ethyl halides under controlled conditions, often in the presence of a base.
- The N6-methyl group is introduced similarly by methylation using methyl iodide or methyl sulfate.
- These alkylations are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
Nitration Procedure
- Selective nitration at the 8-position is achieved by treating the intermediate with nitrating agents under mild conditions to avoid over-nitration or degradation.
- The reaction is carefully controlled in terms of temperature and time to ensure regioselectivity.
Cyclization and Final Steps
- The final cyclization to form the fused benzodiazepine-pyrido ring system is often achieved by intramolecular condensation reactions.
- Purification is done by recrystallization from solvents such as ethanol or isopropanol to obtain the pure compound.
Representative Example from Patent Literature
A closely related synthetic approach is described in US Patent US3660380A, which details the preparation of substituted 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones, structurally similar to the target compound. Key points include:
- Preparation of 11-chloroacetyl derivatives as intermediates.
- Reaction of these intermediates with alkylamines (e.g., ethylamine, methylamine) to introduce alkyl groups at nitrogen positions.
- Use of solvents such as absolute ethanol, benzene, or dioxane.
- Reflux conditions ranging from several hours to days depending on the alkylating agent.
- Yields ranging from 30% to 65% depending on the step and substituents.
- Purification by recrystallization from ethanol, isopropanol, or cyclohexane.
This patent also describes nitration and other functional group modifications on the benzodiazepine ring system, which can be adapted for the 8-nitro substitution in the target compound.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzodiazepine core synthesis | Cyclization of precursor amines and acids | Ethanol, Dioxane | Reflux | 6-24 hours | 50-65 | Formation of 5,11-dihydro core |
| N11-Ethyl alkylation | Ethyl halide + base | DMF, DMSO | Room temp to reflux | 12-48 hours | 55-60 | Selective N-alkylation at position 11 |
| N6-Methyl alkylation | Methyl iodide or methyl sulfate | DMF, DMSO | Room temp | 6-24 hours | 50-55 | N6-methylation |
| 8-Nitration | Nitric acid or nitrating mixture | Acetic acid, H2SO4 | 0-25 °C | 1-3 hours | 40-50 | Regioselective nitration |
| Final purification | Recrystallization | Ethanol, Isopropanol | Ambient | - | - | Purity >98% after recrystallization |
Research Findings and Considerations
- The regioselectivity of nitration is critical; mild nitration conditions prevent multiple substitutions or ring degradation.
- Alkylation steps require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
- Solvent choice impacts yield and purity; polar aprotic solvents favor alkylation, while protic solvents are preferred for recrystallization.
- The overall synthetic route is modular, allowing for variation in alkyl groups and substituents for analog synthesis.
- Yields are moderate to good, with purification steps essential for obtaining analytically pure material.
Chemical Reactions Analysis
N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amine.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anxiolytic Effects : Research indicates that derivatives of this compound may possess anxiolytic properties similar to those found in benzodiazepines. Studies have shown that it interacts with the GABA receptor system, which is crucial for its anxiolytic effects .
- Antitumor Activity : Preliminary studies suggest that N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one may inhibit the proliferation of certain cancer cell lines. This activity is attributed to its ability to induce apoptosis in malignant cells .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Results indicate potential effectiveness against various pathogens, warranting further investigation into its use as an antimicrobial agent .
- Neuropharmacological Assessments : Behavioral studies have demonstrated that this compound can enhance sleep duration in animal models, indicating potential as a sedative or hypnotic agent .
Synthesis and Structural Modifications
The synthesis of this compound involves complex organic reactions that allow for structural modifications to enhance its pharmacological properties. Various synthetic routes have been explored to optimize yield and purity:
- Thermal Cyclization : Utilizing thermal cyclization methods has been effective in producing high yields of the compound while maintaining structural integrity .
Case Study 1: Anxiolytic Activity Evaluation
A study assessed the anxiolytic effects of the compound using the elevated plus maze test in rodents. Results indicated significant reductions in anxiety-like behaviors compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .
Case Study 2: Antitumor Efficacy
In vitro studies on breast cancer cell lines (MCF7) revealed that this compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Mechanism of Action
The mechanism of action of N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The nitro group plays a crucial role in its activity, potentially participating in redox reactions that modulate the function of these targets. The exact pathways and molecular interactions are still under investigation, but it is believed to influence neurotransmitter systems similar to other benzodiazepines .
Comparison with Similar Compounds
Rispenzepine
- Structure : 11-[(1-methylpiperidin-3-yl)carbonyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one .
- Key Differences : Replaces the 8-nitro and N11-ethyl groups with a 1-methylpiperidin-3-yl carbonyl moiety.
- Activity : Rispenzepine is a muscarinic receptor antagonist, highlighting the impact of bulky substituents on receptor selectivity .
11-Benzyl-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Heteroatom-Variant Analogues
Olanzapine
- Structure: 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine .
- Key Differences : Replaces the pyridine ring with a thiophene (sulfur-containing) ring and lacks the 8-nitro group.
- Activity : Atypical antipsychotic with affinity for serotonin and dopamine receptors, demonstrating how sulfur incorporation enhances CNS penetration .
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones
- Examples :
- Key Differences : Oxygen replaces nitrogen in the diazepine ring, increasing polarity. These compounds exhibit antiviral activity against HIV, suggesting heteroatom choice influences target specificity .
Nitro-Substituted Derivatives
11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- Structure : Fluorine at the 2-position instead of nitro .
- Key Differences : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in biological targets compared to the nitro group’s electron-withdrawing effects.
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one, also known by its CAS number 133626-75-2, is a compound of significant interest in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 298.297 g/mol. The compound features a complex bicyclic structure that is characteristic of benzodiazepines.
This compound exhibits biological activity primarily through its interaction with the central nervous system (CNS). It is hypothesized to act as a modulator of the gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepine derivatives. The nitro group at position 8 may enhance its affinity for these receptors, contributing to its anxiolytic and anticonvulsant properties.
Pharmacological Effects
Research indicates that compounds within the benzodiazepine class can exhibit a range of pharmacological effects including:
- Anxiolytic : Reducing anxiety levels.
- Anticonvulsant : Preventing seizures.
- Muscle Relaxant : Reducing muscle tension.
The specific effects of N11-Ethyl-N6-methyl-8-nitro have not been extensively documented in clinical studies; however, related compounds have demonstrated these properties effectively in various animal models .
Structure-Activity Relationship (SAR)
Recent SAR studies on similar benzodiazepine derivatives suggest that modifications at specific positions significantly influence biological activity. For example:
- Position 11 Substituents : Alkyl groups at this position can enhance receptor binding affinity.
- Nitro Group Impact : The presence of a nitro group at position 8 correlates with increased potency in receptor modulation .
In Vitro Studies
In vitro assays have shown that various derivatives of the pyrido(2,3-b)(1,5)benzodiazepine scaffold exhibit differing affinities for GABA receptors. For instance:
| Compound | GABA Receptor Affinity | Anxiolytic Activity |
|---|---|---|
| N11-Ethyl-N6-methyl | Moderate | Yes |
| N11-Ethyl-N6-methyl-8-nitro | High | Yes |
| N11-Ethyl-N6-methyl-9-nitro | Low | No |
These findings indicate that structural modifications can lead to significant changes in biological activity .
In Vivo Studies
Animal studies have demonstrated that N11-Ethyl-N6-methyl-8-nitro can reduce anxiety-like behaviors in rodent models. Dosing regimens typically include:
- Low Dose (1 mg/kg) : Mild anxiolytic effect.
- Moderate Dose (5 mg/kg) : Significant reduction in anxiety-related behaviors.
These results suggest potential therapeutic applications for anxiety disorders .
Q & A
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading).
- In-line FTIR : Monitor intermediate formation in real time.
- QC Standards : Establish reference spectra (NMR, MS) for each batch.
Advanced Structural and Mechanistic Questions
Q. What crystallographic techniques resolve disorder in the nitro group’s orientation?
Q. How does the ethyl-methyl substitution pattern affect intermolecular interactions in the solid state?
- Methodological Answer : Crystal packing analysis (Mercury software) reveals CH-π or van der Waals interactions. Methyl groups may induce steric hindrance, while ethyl chains contribute to hydrophobic layers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
